molecular formula C20H19FN2O2S B6566213 2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 1021228-89-6

2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B6566213
CAS No.: 1021228-89-6
M. Wt: 370.4 g/mol
InChI Key: SRZCCOTZXYGGQR-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted at the 5-position with a 3,4-dimethylphenyl group. The acetamide moiety is further modified with a 4-fluoro-3-methylphenyl substituent at the nitrogen atom.

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-fluoro-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-12-4-5-15(8-13(12)2)18-10-22-20(25-18)26-11-19(24)23-16-6-7-17(21)14(3)9-16/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZCCOTZXYGGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Cores

a. N-(2-Chloro-4-fluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (F465-0647)

  • Structure : Differs by substituting the acetamide’s phenyl group with 2-chloro-4-fluorophenyl instead of 4-fluoro-3-methylphenyl.
  • Properties: Molecular weight = 390.86 g/mol.

b. 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o)

  • Structure: Replaces the oxazole with a 1,3,4-oxadiazole ring and introduces a chlorophenoxy group.
  • Activity : Exhibited potent antibacterial activity against Salmonella typhi and Staphylococcus aureus, surpassing ciprofloxacin in efficacy. The oxadiazole ring may enhance hydrogen bonding with bacterial targets compared to oxazole .

c. 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

  • Structure : Features a triazole ring with tert-butyl and methoxy groups.
  • Properties : Increased steric hindrance from tert-butyl may reduce solubility but improve receptor selectivity .
Pharmacological Profiles
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3-oxazole 3,4-dimethylphenyl, 4-fluoro-3-methylphenyl Unknown (inferred enzyme/receptor modulation)
F465-0647 1,3-oxazole 2-chloro-4-fluorophenyl Undisclosed (structural analogue)
7o () 1,3,4-oxadiazole 4-chlorophenoxy, 3,4-dimethylphenyl Antibacterial (IC50 < ciprofloxacin)
7d () Thiadiazole 2-fluoro-phenoxy, methoxyphenyl Cytotoxic (IC50 = 1.8 µM on Caco-2)
Physicochemical Properties
  • Lipophilicity : Fluorine and chlorine atoms increase logP values, enhancing blood-brain barrier penetration (e.g., F465-0647 vs. target compound) .
  • Solubility : Oxadiazole derivatives (e.g., 7o) may exhibit lower aqueous solubility due to planar aromatic cores compared to oxazole-based compounds .
Crystallographic Insights

For example, dihedral angles between aromatic rings in dichlorophenyl derivatives influence molecular packing and dimerization .

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